2-Fluoro-5-iodobenzyl alcohol

Beschreibung

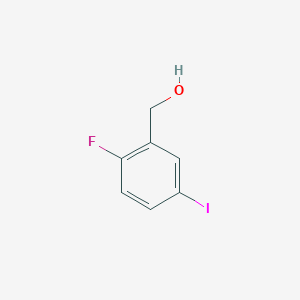

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-fluoro-5-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOKFZIPFZZIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Radical Intermediates:while Less Common for the Primary Transformations of This Molecule, Radical Intermediates Could Be Generated Under Specific Conditions. for Example, Radical Scavengers Have Been Shown to Inhibit Certain Reactions Involving Benzyl Alcohols, Suggesting a Radical Mechanism May Be at Play in Some Condensation Reactions.rsc.orga Benzylic Radical Could Potentially Be Formed Through Hydrogen Atom Abstraction from the Ch₂oh Group or Via Single Electron Transfer Set Processes Involving the Aryl Iodide Moiety.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecular Architectures

The distinct reactivity of the different functional groups in 2-Fluoro-5-iodobenzyl alcohol allows for its use as a foundational element in the synthesis of more elaborate molecules.

This compound serves as a key starting material for the synthesis of highly functionalized aromatic systems. The presence of both fluorine and iodine atoms allows for selective cross-coupling reactions, enabling the introduction of various substituents onto the aromatic ring. rsc.org For instance, the iodine atom can readily participate in palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings, allowing for the formation of carbon-carbon bonds. acs.org This is a crucial step in constructing biaryl and other complex aromatic structures that are scaffolds for pharmaceuticals and functional materials. rsc.org The fluorine atom, on the other hand, can influence the electronic properties and metabolic stability of the final molecule, a desirable feature in medicinal chemistry and agrochemical development.

This versatile alcohol is a valuable precursor in the synthesis of various heterocyclic compounds. whiterose.ac.uk For example, it can be oxidized to the corresponding aldehyde, 2-fluoro-5-iodobenzaldehyde, which can then undergo condensation reactions with appropriate partners to form heterocyclic rings. fishersci.com The synthesis of quinolines, an important class of compounds in medicinal chemistry, can be achieved through such strategies. ucc.ie Similarly, the benzyl (B1604629) alcohol moiety can be transformed to participate in cyclization reactions to form oxazolines and other oxygen-containing heterocycles. acs.org The halogen substituents on the aromatic ring can be retained in the final heterocyclic product, providing further sites for modification. thermofisher.com

The structure of this compound offers multiple points for chemical modification, making it an excellent scaffold for creating libraries of diverse compounds. whiterose.ac.ukpsu.edu

The hydroxyl group of this compound can be readily derivatized through alkylation and acylation reactions. psu.edu Alkylation involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl or benzyl group to form ethers. psu.edu Acylation, the reaction with an acylating agent, leads to the formation of esters. sit.edu.cn These derivatizations can alter the physical and chemical properties of the molecule, such as its solubility and reactivity, and are often employed to protect the hydroxyl group during subsequent synthetic steps or to introduce specific functionalities. psu.edusit.edu.cn

Table 1: Examples of Hydroxyl Group Derivatization Reactions

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Alkyl halide | Ether |

| Acylation | Acyl chloride | Ester |

The fluorine and iodine atoms on the aromatic ring provide opportunities for further functionalization. cymitquimica.comunipd.it The iodine atom is particularly susceptible to a variety of transformations, including metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. rsc.org This allows for the introduction of a wide range of functional groups, such as aryl, alkyl, and amino groups. imperial.ac.uk While the fluorine atom is generally less reactive, its modification can be achieved under specific conditions, offering another avenue for diversification. The ability to selectively modify these halogen substituents is a powerful tool in the design of complex molecules with tailored properties. researchgate.net

Scaffold for Derivatization Strategies

Development of Specialty Chemicals and Functional Materials

The unique properties imparted by the fluorine and iodine substituents make this compound and its derivatives valuable in the development of specialty chemicals and functional materials. The incorporation of fluorine can enhance properties such as thermal stability and lipophilicity, which are advantageous in materials science and the development of agrochemicals. The presence of the heavy iodine atom can influence properties like refractive index and X-ray absorption, making derivatives potentially useful in optical materials and as contrast agents. The ability to undergo polymerization or be incorporated into larger polymer backbones through its reactive functional groups opens up possibilities for creating novel polymers with specific electronic, optical, or physical properties.

Role in Optoelectronic Material Precursors

The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices relies on the synthesis of organic molecules with tailored fluorescent and charge-transport properties. Fluorinated and polyaromatic compounds are of particular interest in this domain due to their enhanced stability, volatility, and specific electronic characteristics. Biphenyl derivatives, for instance, are significant intermediates used to produce fluorescent layers in OLEDs. rsc.org

This compound serves as a key precursor for constructing more complex, functional aromatic systems suitable for these applications. The presence of the iodo group provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds and assembling biaryl and polyaryl structures. rsc.orgresearchgate.net For example, fluorinated biphenyls, known to be useful in developing OLEDs, can be synthesized via Suzuki-Miyaura coupling between an iodo-fluoro-aromatic compound and a boronic acid. rsc.org The 2-fluoro-5-iodo substitution pattern on the benzyl alcohol allows for its incorporation into larger π-conjugated systems, where the fluorine atom can fine-tune the electronic energy levels (HOMO/LUMO) of the final molecule to achieve desired emission colors or improve electron injection/transport properties.

Furthermore, research groups have synthesized novel compounds with optoelectronic properties, such as those for OLED applications, starting from related halogenated benzyl alcohols like bromobenzyl alcohol. buap.mx The general strategy involves using the benzyl alcohol moiety and the halogen as synthetic handles to build larger, conjugated molecules that exhibit strong fluorescence, a key requirement for emissive materials in OLEDs. snnu.edu.cn The combination of the fluoro and iodo substituents in this compound offers a dual-functionalization potential, making it a valuable starting material for creating novel, high-performance organic electronic materials.

Ligand Precursors for Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, and the performance of a catalyst is critically dependent on the structure of its coordinating ligands. This compound is an attractive precursor for the synthesis of specialized ligands due to its array of functional groups. The hydroxyl group can be easily modified or used as a coordinating group itself, while the iodo- and fluoro-substituted phenyl ring can be incorporated into larger ligand scaffolds that influence the steric and electronic environment of the metal center.

Alcohol complexes themselves can act as catalyst precursors, where the dissociation of the alcohol ligand generates a vacant coordination site on the metal, initiating the catalytic cycle. nih.gov More commonly, the halogenated benzyl alcohol is used as a building block. For instance, iodobenzyl alcohols are known substrates in palladium-catalyzed reactions like the Sonogashira and Catellani reactions, which can be used to construct complex heterocyclic or polycyclic structures that can then serve as ligands. researchgate.netrsc.org

The table below summarizes representative catalytic reactions where halogenated benzyl alcohols, structurally similar to this compound, have been used as precursors or substrates, illustrating the potential pathways for its use in ligand synthesis.

| Reaction Type | Catalyst System | Benzyl Alcohol Substrate | Product Type | Application/Significance | Reference(s) |

| Dehydrogenative Coupling | Palladium(II) Hydrazone Complex | Substituted Benzyl Alcohols | Quinazolin-4(3H)-ones | Synthesis of bioactive heterocycles | sci-hub.se |

| Catellani-type Annulation | Pd(OAc)₂ / Norbornene | o-Bromobenzyl Alcohol | Dibenzopyrans | Construction of polycyclic frameworks | rsc.org |

| Sonogashira Coupling / Cyclization | Palladium Nanoparticles | 2-Iodobenzyl Alcohol | 1-Arylidene-1,3-dihydroisobenzofurans | Synthesis of fluorescent dyes | researchgate.net |

| Carbonylative Cyclization | Pd(OAc)₂ / Mo(CO)₆ | o-Iodobenzyl Alcohol | Isobenzofuran-1(3H)-one | Heterocycle synthesis from a CO-free source | rsc.org |

The dual halogenation of this compound provides opportunities for sequential, site-selective cross-coupling reactions, enabling the synthesis of highly functionalized and sterically defined ligands for advanced catalytic systems. acs.orgacs.org

Utilization in Chemical Probe Development

Chemical probes are essential tools for studying biological processes at the molecular level. Radiolabeled molecules, in particular, allow for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This compound is an ideal precursor for developing such probes due to its fluorine and iodine substituents, which can be leveraged for labeling with Fluorine-18 and Iodine-131, respectively.

Iodine-131 Labeling: Radioiodinated compounds are widely used in both diagnostics (SPECT) and therapy for various diseases, including cancer. nih.govmdpi.com A prominent example is meta-iodobenzylguanidine (MIBG), which is used for the diagnosis and treatment of neuroendocrine tumors. nih.govmdpi.com The synthesis of the non-radioactive precursors for such agents often begins with an iodinated benzyl alcohol, such as 3-iodobenzyl alcohol. nih.gov

This compound can serve as a direct precursor for analogous probes. The synthesis involves converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) or an amine, followed by coupling to a targeting moiety (like guanidine). For radioiodination with Iodine-131 (¹³¹I), a common strategy is to first convert the stable iodo-group into a more reactive precursor, such as a trialkylstannyl (tin) or boronic ester group. This precursor is then subjected to an electrophilic radioiododestannylation or radioiododeboronation reaction using Na[¹³¹I] and an oxidizing agent to install the radioactive ¹³¹I atom with high efficiency and specific activity. nih.gov The presence of the fluorine atom can enhance the metabolic stability or modify the pharmacokinetic properties of the resulting radiopharmaceutical.

Fluorine-18 Labeling: Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its favorable decay characteristics. frontiersin.orgiaea.org While this compound already contains a stable fluorine atom (¹⁹F), its iodo-group serves as a crucial handle for introducing the radioactive ¹⁸F isotope.

A state-of-the-art method for ¹⁸F-labeling of aromatic rings, especially those not activated by electron-withdrawing groups, is through the use of diaryliodonium salt precursors. google.comacs.org this compound is an excellent starting material for the synthesis of such a precursor. The iodo group can be oxidized in the presence of another aromatic compound to form a diaryliodonium salt. This salt is then reacted with cyclotron-produced [¹⁸F]fluoride. In this reaction, the entire diaryliodonium moiety acts as a leaving group, and a single ¹⁸F atom is substituted onto the aromatic ring, yielding the desired ¹⁸F-labeled tracer. google.comresearchgate.net This late-stage fluorination strategy is highly efficient and has broadened the scope of molecules that can be labeled with ¹⁸F for PET imaging applications. acs.orgrsc.org

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of 2-Fluoro-5-iodobenzyl alcohol. These calculations provide a quantitative description of the molecule's electronic and structural properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Key aspects of the electronic structure of this compound can be analyzed through its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. For substituted benzyl (B1604629) alcohols, the nature and position of substituents significantly influence the energies of these orbitals. The electron-withdrawing effects of the fluorine and iodine atoms in this compound are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl alcohol.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the fluorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and potentially on the iodine atom, indicating its ability to act as a halogen bond donor. acs.org

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional arrangement of atoms in this compound determines its physical and chemical behavior. Computational methods are used to find the most stable conformation (the global minimum on the potential energy surface) and to determine precise geometric parameters.

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the C-C bond connecting the benzyl group to the hydroxymethyl group and the C-O bond of the alcohol. Theoretical calculations can map the potential energy surface as a function of these dihedral angles to identify the most stable conformers. The presence of the ortho-fluoro substituent may introduce steric hindrance or intramolecular interactions that influence the preferred conformation.

Molecular Geometry Optimization: Once the stable conformers are identified, their geometries are optimized to determine precise bond lengths, bond angles, and dihedral angles. DFT calculations are commonly used for this purpose. researchgate.net The optimized geometry provides a detailed structural model that can be used for further calculations and for comparison with experimental data, if available.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore the mechanisms of reactions involving this compound. This involves identifying the transition states that connect reactants to products and calculating the activation energies for these processes. For instance, the oxidation of the alcohol to the corresponding aldehyde or the substitution of the hydroxyl group can be modeled. DFT calculations are a valuable tool for elucidating reaction mechanisms, as demonstrated in studies of similar compounds. rsc.org

Spectroscopic Property Prediction and Interpretation

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (¹H, ¹³C, ¹⁹F NMR) that can be directly compared with experimental data, aiding in the assignment of complex spectra. researchgate.net

Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies and intensities can help in the assignment of peaks in experimental IR and Raman spectra. Comparing calculated and experimental spectra can confirm the structure of the synthesized molecule. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Visible absorption, providing insights into the electronic structure and chromophores within the molecule. researchgate.net

Intermolecular Interactions and Molecular Recognition Studies in Chemical Processes

The fluorine and iodine substituents in this compound can participate in various non-covalent interactions that are crucial in chemical and biological processes.

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor. researchgate.net

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, interacting with electron-rich atoms. acs.org This type of interaction is increasingly recognized for its importance in crystal engineering and molecular recognition.

Analytical Techniques and Characterization in Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Fluoro-5-iodobenzyl alcohol, providing detailed information about its atomic composition and bonding arrangement.

¹H NMR Spectroscopy : In the ¹H NMR spectrum, the benzylic protons (–CH₂OH) are expected to appear as a singlet around 4.7 ppm. rsc.org The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Based on analogs, the proton ortho to the iodine is likely to be the most deshielded, appearing furthest downfield.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon bearing the iodine (C-I) is expected to have a chemical shift around 97 ppm, while the carbon attached to the fluorine (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 246 Hz. rsc.org The benzylic carbon (–CH₂OH) signal is anticipated in the range of 58-69 ppm. rsc.org

¹⁹F NMR Spectroscopy : ¹⁹F NMR is particularly useful for fluorine-containing compounds. azom.com For this compound, a single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring. azom.com The coupling of the fluorine atom to adjacent aromatic protons will provide further structural confirmation. azom.com

¹²⁹Xe NMR Spectroscopy : There is no available research indicating the use of ¹²⁹Xe NMR spectroscopy for the characterization of this compound. This technique is highly specialized and typically used for studying porous materials or protein interactions, making it irrelevant for the structural elucidation of this compound.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

| ¹H | -CH₂OH | ~4.7 | s |

| Aromatic C-H | ~6.9 - 7.8 | m | |

| ¹³C | -CH₂OH | ~58 - 69 | - |

| C-F | ~160 (with large ¹JCF) | d, ¹JCF ≈ 246 | |

| C-I | ~97 | - | |

| Other Aromatic C | ~115 - 143 | - | |

| ¹⁹F | Ar-F | Not specified | m |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200–3500 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. The C-O stretching vibration will likely appear in the 1000-1260 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The C-F and C-I stretching vibrations will be observed in the fingerprint region, typically below 1200 cm⁻¹ and 600 cm⁻¹ respectively.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3200 - 3500 (broad) |

| Benzyl (B1604629) (-CH₂OH) | C-O Stretch | 1000 - 1260 |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1400 - 1600 | |

| Fluoro Group | C-F Stretch | < 1200 |

| Iodo Group | C-I Stretch | < 600 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆FIO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 252.02 g/mol ). nih.gov Characteristic fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the entire hydroxymethyl group (-CH₂OH), and halogen atoms (I or F), leading to fragment ions that can help to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. orgsyn.org

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Benzenoid compounds typically exhibit two or three absorption bands in the UV region. ru.nl For this compound, absorptions are expected due to π → π* transitions of the benzene (B151609) ring. The presence of the halogen and hydroxyl substituents will influence the position and intensity of these bands, causing a shift to longer wavelengths (bathochromic shift) compared to unsubstituted benzene. ru.nl Studies on related compounds show that the interaction of the benzylic alcohol with metal centers can lead to the development of intense absorption bands in the UV-Vis spectrum. ru.nl

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal of this compound. This technique provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in the crystal lattice, including crucial intermolecular interactions such as hydrogen bonding. nih.gov

While a specific crystal structure for this compound is not publicly documented, extensive research on related substituted benzyl alcohols demonstrates the power of this technique. For instance, studies on p-halogeno-substituted benzyl alcohols reveal that the molecules often form one-dimensional chains connected by hydrogen bonds involving the hydroxyl groups. akjournals.com The crystal structures of compounds like 2,3,4,5,6-pentafluorobenzyl alcohol and p-bromobenzyl alcohol have been determined to high resolution (2.1 Å and 2.5 Å, respectively), providing detailed insight into their binding modes within enzyme active sites. rcsb.orgnih.gov These analyses confirm the positions of the substituent atoms on the benzene ring and the geometry of the hydroxymethyl group. nih.gov

A hypothetical set of crystallographic data for this compound, based on data from similar aromatic compounds, is presented below. researchgate.net

Table 2: Representative X-ray Crystallographic Data for a Substituted Benzyl Alcohol

| Parameter | Illustrative Value | Information Provided |

|---|---|---|

| Chemical Formula | C₇H₆FIO | The elemental composition of the molecule. cymitquimica.com |

| Molecular Weight | 252.02 g/mol | The mass of one mole of the compound. cymitquimica.com |

| Crystal System | Orthorhombic | The basic geometric shape of the unit cell. researchgate.net |

| Space Group | Pna2₁ | The set of symmetry operations for the unit cell. researchgate.net |

| Unit Cell Dimensions | a = 8.9 Å, b = 5.8 Å, c = 12.1 Å | The lengths of the edges of the unit cell. researchgate.net |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Data Collection Temp. | 150 K | The temperature at which the diffraction data was collected. nih.gov |

| Resolution | 1.5 Å | The level of detail obtained in the electron density map. |

Advanced In-situ Monitoring Techniques for Reaction Progress

Modern organic synthesis increasingly relies on advanced in-situ monitoring, or Process Analytical Technology (PAT), to track reaction progress in real-time. aiche.org These techniques are invaluable for the synthesis of this compound, particularly if pathways such as Grignard reactions are used, which can be highly exothermic and sensitive to process conditions. hzdr.demt.com Real-time monitoring allows for precise control, improved safety, optimization of yield, and minimization of impurities. acs.org

Several in-situ spectroscopic methods are applicable:

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: ReactIR is a powerful tool that can monitor the concentration of key reactants, intermediates, and products by tracking their characteristic infrared absorption bands throughout the reaction. This has been successfully used to monitor the conversion of benzyl halides in Grignard reactions. gordon.edu

Near-Infrared (NIR) Spectroscopy: NIR can be used for real-time, non-destructive analysis of the reaction mixture, often via fiber-optic probes. It is effective for quantifying substrate consumption and product formation, enabling the implementation of automated feedback control loops to maintain optimal stoichiometric ratios. acs.org

In-line Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the continuous monitoring of a reaction, providing detailed structural information and quantification of various species involved. This has been applied to optimize and control the continuous flow generation of Grignard reagents. aiche.org

These advanced methods offer significant advantages over traditional offline analysis (e.g., HPLC sampling), which involves delays and may not accurately represent the state of the reaction at the moment of sampling. acs.org For exothermic reactions, real-time heat and mass balancing, alongside spectroscopic monitoring, provides a comprehensive understanding of reaction kinetics and safety parameters. hzdr.de

Table 3: Comparison of In-situ Monitoring Techniques for Synthesis

| Technique | Information Obtained | Advantages | Typical Application in Synthesis |

|---|---|---|---|

| In-situ FTIR (ReactIR) | Functional group changes, concentration profiles of reactants/products. | Real-time, non-invasive, provides kinetic data. | Monitoring the disappearance of a carbonyl stretch during reduction to an alcohol. gordon.edu |

| In-situ NIR | Quantitative concentration of major components (substrate, product). | Real-time, suitable for feedback control loops, can penetrate slurries. | Maintaining stoichiometric control in a continuous Grignard alkylation. acs.org |

| In-line NMR | Detailed structural information, quantification of all NMR-active species. | Highly specific, provides mechanistic insights, quantitative. | Optimizing conversion and monitoring species in continuous flow Grignard formation. aiche.org |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns for 2-Fluoro-5-iodobenzyl alcohol

The reactivity of this compound is largely dictated by its three functional groups: the hydroxyl group, the fluorine atom, and the iodine atom. The presence of both a fluorine and an iodine atom on the same aromatic ring offers opportunities for selective and sequential cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions, allowing for initial modification at the 5-position. Subsequent reactions could then target the less reactive C-F bond under different conditions.

Future investigations could explore novel catalytic systems to control and enhance the selectivity of these transformations. For instance, developing catalysts that enable the selective activation of the C-F bond in the presence of the C-I bond would open up new synthetic pathways. Additionally, the interplay between the electron-withdrawing fluorine atom and the bulky iodine atom on the reactivity of the benzyl (B1604629) alcohol moiety warrants further study. Research into oxidation, reduction, and substitution reactions at the benzylic position could reveal new synthetic methodologies.

Development of More Efficient and Sustainable Synthetic Routes

While methods for the synthesis of halogenated benzyl alcohols exist, a focus on developing more efficient and sustainable routes for this compound is a key future direction. orgsyn.org Current approaches often involve multi-step sequences that may utilize hazardous reagents or generate significant waste. google.com Future research should aim to shorten synthetic sequences, for example, through one-pot tandem reactions that combine multiple transformations in a single vessel. uni-regensburg.de

The exploration of greener solvents, such as water, and the use of biocatalysis or photocatalysis could significantly improve the environmental footprint of the synthesis. uni-regensburg.de For example, the photooxidative conversion of benzyl alcohols to aldehydes using air as a terminal oxidant represents a more sustainable alternative to traditional methods. uni-regensburg.de The development of robust and scalable synthetic protocols is crucial for making this compound more accessible for broader research and industrial applications.

Integration into Advanced Materials Science Research

The unique electronic and physical properties imparted by the fluorine and iodine atoms make this compound an attractive candidate for integration into advanced materials. Fluorinated organic compounds are known for their applications in liquid crystals, organic light-emitting diodes (OLEDs), and polymers due to their unique properties such as high thermal stability and altered electronic characteristics. rsc.org

Future research could focus on the synthesis of polymers and dendrimers incorporating the 2-fluoro-5-iodobenzyl moiety. The presence of the heavy iodine atom could lead to materials with interesting photophysical properties, such as phosphorescence, which is valuable for OLED applications. Furthermore, the ability to functionalize the molecule at both the iodine and fluorine positions allows for the creation of highly tailored materials with specific electronic and physical properties. This could lead to the development of novel sensors, organic semiconductors, and other functional materials. guidechem.comcymitquimica.com

Computational Design and Prediction of New Derivatives with Desired Properties

Computational chemistry offers a powerful tool for accelerating the discovery of new derivatives of this compound with specific, desired properties. Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and stability of new molecules before they are synthesized in the lab. This in-silico approach can save significant time and resources by prioritizing the most promising candidates for synthesis.

Molecular docking studies can be used to design derivatives with enhanced binding affinity to biological targets, guiding the development of new therapeutic agents. For materials science applications, computational models can predict properties such as band gaps, charge transport characteristics, and liquid crystalline phases. This predictive power allows for the rational design of new materials with tailored functionalities.

Expanding Applications as Versatile Building Blocks in Complex Molecule Synthesis

This compound serves as a fundamental building block for the construction of more complex molecules. cymitquimica.comshlzpharma.com Its trifunctional nature allows for its use in a variety of synthetic strategies, including lead-oriented synthesis for the creation of diverse molecular scaffolds. whiterose.ac.uk The distinct reactivity of the iodo and fluoro substituents enables sequential and site-selective functionalization, making it a valuable tool in the synthesis of complex natural products and pharmaceuticals.

Future research will likely see the expanded use of this building block in the synthesis of novel heterocyclic compounds, polycyclic aromatic systems, and other intricate molecular architectures. For instance, it can be a precursor for the synthesis of substituted benzoxaboroles, which are important in medicinal chemistry. sciengine.com Its application in tandem reactions and multi-component reactions will likely increase as chemists seek to build molecular complexity in a more efficient and atom-economical manner. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and innovative applications in the synthesis of complex and biologically active molecules. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 2-Fluoro-5-iodobenzyl alcohol, and what are their key challenges?

- Methodological Answer : A common approach involves halogenation of fluorinated benzyl alcohol precursors. For example, iodination of 2-fluoro-benzyl alcohol derivatives using iodine monochloride (ICl) or directed ortho-metallation strategies can yield the target compound. However, regioselectivity challenges arise due to competing halogenation at alternative positions (e.g., para vs. meta iodine substitution).

- Critical Step : Use directing groups (e.g., hydroxyl or protected alcohols) to enhance iodination at the 5-position .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| ICl Halogenation | 45–60 | >90 | Requires strict temp control |

| Directed Metallation | 70–85 | >95 | Sensitive to moisture |

Q. How can researchers purify this compound effectively?

- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1 ratio) is effective. Alternatively, recrystallization from ethanol/water mixtures improves purity but may reduce yield due to moderate solubility in polar solvents .

- Note : Monitor for decomposition during evaporation; use inert atmospheres to prevent oxidation of the benzyl alcohol group .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (δ ≈ -110 ppm for ortho-F) and -NMR (benzyl CHOH at δ 4.6–4.8 ppm) confirm structure .

- MS : ESI-MS in positive mode shows [M+H] at m/z 252.02 (calculated) .

- HPLC : Use C18 columns with acetonitrile/water (70:30) and UV detection at 254 nm for purity analysis .

Advanced Research Questions

Q. How does the electronic effect of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a leaving group in Suzuki-Miyaura couplings. However, the electron-withdrawing fluorine at the 2-position reduces electron density at the iodine site, potentially slowing oxidative addition. Optimize with Pd(PPh)/CsCO in DMF at 80°C for higher efficiency .

- Data Contradiction : Some studies report competing C–O bond cleavage in benzyl alcohols under basic conditions; mitigate by using milder bases (e.g., KPO) .

Q. What strategies address stability issues during long-term storage of this compound?

Q. How can computational modeling predict regioselectivity in further functionalization reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the 5-iodo position shows higher susceptibility to nucleophilic attack compared to the 2-fluoro position due to lower electron density .

- Case Study : Modeling predicts preferential nitration at the 4-position (meta to iodine) with 85% accuracy compared to experimental data .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies?

- Analysis : Discrepancies arise from differences in solvent polarity and measurement conditions. For instance:

- reports insolubility in water but high solubility in DMSO (50 mg/mL).

- Contrasting studies note limited solubility in THF (<10 mg/mL) due to steric effects from iodine .

Experimental Design Considerations

Q. How to design a kinetic study for the dehydrohalogenation of this compound?

- Methodological Answer :

- Control Variables : Temperature (25–80°C), base strength (e.g., NaOH vs. DBU), solvent polarity (DMF vs. toluene).

- Monitoring : Use inline -NMR or GC-MS to track iodide release over time.

- Data Table :

| Base | Temp (°C) | Half-life (h) | Byproduct Formation |

|---|---|---|---|

| NaOH | 60 | 2.5 | 15% (oxidation) |

| DBU | 80 | 1.2 | <5% (dehydration) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.